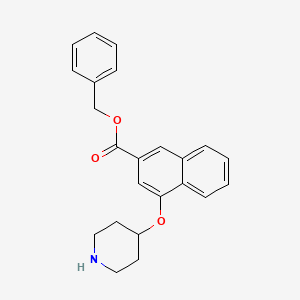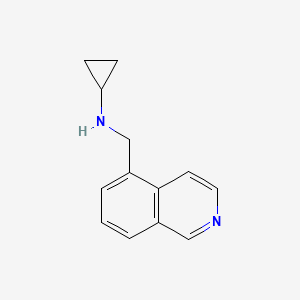
N-(isoquinolin-5-ylmethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isoquinolin-5-ylmethyl)cyclopropanamine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry . The compound features a cyclopropanamine group attached to an isoquinoline moiety, making it a unique structure with potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-ylmethyl)cyclopropanamine typically involves the cyclization of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often employs metal-catalyzed processes. Rhodium-catalyzed cyclization and palladium-catalyzed reactions are commonly used due to their efficiency and high yields . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
N-(isoquinolin-5-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated isoquinoline derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
N-(isoquinolin-5-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(isoquinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as LSD1. LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. By inhibiting LSD1, the compound can alter gene expression patterns, leading to potential therapeutic effects in cancer treatment .
類似化合物との比較
Similar Compounds
Indolin-5-yl-cyclopropanamine: Another cyclopropanamine derivative with similar biological activities.
Isoquinoline derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-(isoquinolin-5-ylmethyl)cyclopropanamine is unique due to its specific structure, which combines the isoquinoline moiety with a cyclopropanamine group. This unique structure contributes to its specific interactions with molecular targets like LSD1, making it a promising candidate for therapeutic applications .
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
N-(isoquinolin-5-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-2-10-8-14-7-6-13(10)11(3-1)9-15-12-4-5-12/h1-3,6-8,12,15H,4-5,9H2 |
InChIキー |
FPJQAVPEIDQYHA-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


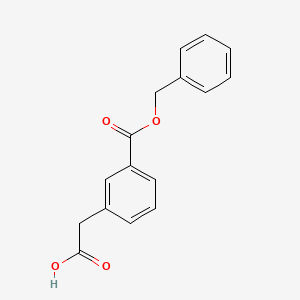
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)


![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
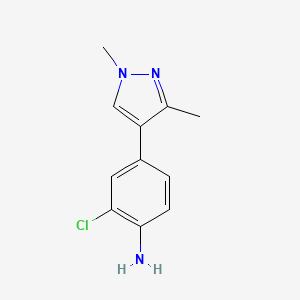
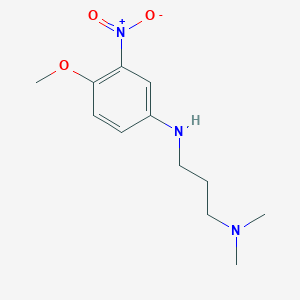
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)

![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)

